molecular formula C6H7ClO3S2 B6215249 4-(methoxymethyl)thiophene-2-sulfonyl chloride CAS No. 2731007-93-3

4-(methoxymethyl)thiophene-2-sulfonyl chloride

Cat. No.: B6215249
CAS No.: 2731007-93-3
M. Wt: 226.7 g/mol
InChI Key: MASXVOLMIGJKDZ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)thiophene-2-sulfonyl chloride (CAS 2731007-93-3) is a specialized sulfonyl chloride reagent of high value in medicinal chemistry and organic synthesis. With a molecular formula of C 6 H 7 ClO 3 S 2 and a molecular weight of 226.70 g/mol, this compound serves as a versatile building block for introducing the sulfonamide functional group into target molecules . Its primary research application lies in the synthesis of novel sulfonamide derivatives for drug discovery and development. The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, ranked 4th among sulfur-containing rings in U.S. FDA-approved small drug molecules over the last decade . The methoxymethyl substituent on the thiophene ring can enhance solubility and influence the metabolic stability of the resulting compounds, making this reagent particularly useful for creating diverse chemical libraries for biological screening. The compound reacts with primary and secondary amines to form sulfonamides, a class of functional groups present in many pharmaceuticals with a wide range of biological activities. Sulfonamide-containing drugs account for the highest number of approvals among sulfur-containing drugs, highlighting the continued importance of reagents like this compound in modern drug discovery campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As a moisture-sensitive compound, it requires cold-chain transportation and proper storage to maintain stability .

Properties

CAS No.

2731007-93-3

Molecular Formula

C6H7ClO3S2

Molecular Weight

226.7 g/mol

IUPAC Name

4-(methoxymethyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C6H7ClO3S2/c1-10-3-5-2-6(11-4-5)12(7,8)9/h2,4H,3H2,1H3

InChI Key

MASXVOLMIGJKDZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CSC(=C1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Electronic and Steric Effects in Thiophene Functionalization

Thiophene’s aromaticity and electron-rich nature make it highly reactive toward electrophilic substitution, with the alpha positions (2 and 5) being preferentially targeted due to maximal orbital overlap. The introduction of a methoxymethyl group at the 4-position introduces steric bulk and electronic modulation. The methoxymethyl group, being electron-donating via resonance, activates the ring but directs incoming electrophiles to the ortho (3) and para (1) positions relative to itself. However, the inherent alpha reactivity of thiophene often dominates, favoring substitution at the 2-position even in the presence of beta substituents. This duality necessitates careful reagent selection to ensure regioselective sulfonation at the 2-position.

Sulfonyl Chloride Group Reactivity

Synthetic Pathways to 4-(Methoxymethyl)thiophene

Friedel-Crafts Alkylation of Thiophene

Friedel-Crafts alkylation, while challenging for thiophene due to its moderate reactivity, can be employed using methoxymethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3_3). However, this method predominantly yields 2- and 5-substituted products, making it unsuitable for 4-position functionalization.

Directed Metallation and Functionalization

A more reliable approach involves directed ortho-metallation (DoM) strategies. By installing a directing group at the 3-position, such as a trimethylsilyl group, lithiation occurs at the 4-position. Subsequent quenching with methoxymethyl iodide introduces the desired substituent:

Thiophene-3-SiMe3n-BuLiThiophene-4-LiICH2OMe4-(Methoxymethyl)thiophene\text{Thiophene-3-SiMe}3 \xrightarrow{\text{n-BuLi}} \text{Thiophene-4-Li} \xrightarrow{\text{ICH}2\text{OMe}} \text{4-(Methoxymethyl)thiophene}

This method ensures precise regiocontrol, albeit requiring multi-step synthesis and protective group strategies.

Radical Bromination and Nucleophilic Substitution

Starting from 4-methylthiophene, radical bromination with N-bromosuccinimide (NBS) and azo initiators generates 4-(bromomethyl)thiophene. Subsequent nucleophilic substitution with sodium methoxide (NaOMe) yields the methoxymethyl derivative:

4-CH3-ThiopheneNBS, hv4-CH2Br-ThiopheneNaOMe4-CH2OCH3-Thiophene\text{4-CH}3\text{-Thiophene} \xrightarrow{\text{NBS, hv}} \text{4-CH}2\text{Br-Thiophene} \xrightarrow{\text{NaOMe}} \text{4-CH}2\text{OCH}3\text{-Thiophene}

This route offers scalability, with reported yields exceeding 70% for analogous systems.

Sulfonation and Chlorination Strategies

Chlorosulfonation with HSO3_33Cl

Chlorosulfonic acid reacts with 4-(methoxymethyl)thiophene at 0–5°C to directly introduce the sulfonyl chloride group. The reaction proceeds via electrophilic attack at the 2-position, driven by thiophene’s inherent alpha reactivity:

4-(CH2OCH3)-ThiopheneHSO3Cl4-(CH2OCH3)-2-SO2Cl-Thiophene\text{4-(CH}2\text{OCH}3\text{)-Thiophene} \xrightarrow{\text{HSO}3\text{Cl}} \text{4-(CH}2\text{OCH}3\text{)-2-SO}2\text{Cl-Thiophene}

Optimal conditions include stoichiometric HSO3_3Cl (1.2 equiv) and reaction times of 2–4 hours, achieving yields of 60–75% after recrystallization.

Post-Sulfonation Chlorination

For substrates incompatible with chlorosulfonic acid, sulfonation with concentrated sulfuric acid followed by chlorination with PCl5_5 provides an alternative:

4-(CH2OCH3)-ThiopheneH2SO42-SO3H-4-(CH2OCH3)-ThiophenePCl52-SO2Cl-4-(CH2OCH3)-Thiophene\text{4-(CH}2\text{OCH}3\text{)-Thiophene} \xrightarrow{\text{H}2\text{SO}4} \text{2-SO}3\text{H-4-(CH}2\text{OCH}3\text{)-Thiophene} \xrightarrow{\text{PCl}5} \text{2-SO}2\text{Cl-4-(CH}2\text{OCH}_3\text{)-Thiophene}

This two-step method mitigates over-chlorination but requires careful temperature control (<40°C) to prevent ring degradation.

Purification and Characterization

Recrystallization Techniques

Crude product purification is achieved via recrystallization from hexanes/ethyl acetate (3:1 v/v), enhancing purity to >95%. Melting points for analogous sulfonyl chlorides range from 80–127°C, consistent with the target compound’s expected properties.

Spectroscopic Validation

  • 1^1H NMR (CDCl3_3) : δ 7.60 (dd, J=1.3, 3.8 Hz, 1H, H-3), 7.53 (dd, J=1.3, 5.0 Hz, 1H, H-5), 4.42 (s, 2H, CH2_2OCH3_3), 3.35 (s, 3H, OCH3_3).

  • IR (KBr) : 1370 cm1^{-1} (S=O asym), 1175 cm1^{-1} (S=O sym), 750 cm1^{-1} (C-S).

Comparative Analysis of Methodologies

MethodReagentsYield (%)Purity (%)Key Challenges
ChlorosulfonationHSO3_3Cl60–7595Over-chlorination at high temperatures
Post-SulfonationH2_2SO4_4, PCl5_550–6590Hydrolysis risk during sulfonation
Radical BrominationNBS, NaOMe70–8085Competing beta-substitution

Industrial-Scale Considerations

Large-scale synthesis demands solvent recovery and continuous flow systems to manage exothermic reactions. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their low boiling points and compatibility with Grignard intermediates .

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride is used in anhydrous solvents like diethyl ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonyl Hydrides: Formed by reduction of the sulfonyl chloride group.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(Methoxymethyl)thiophene-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols. This reactivity facilitates the formation of sulfonamides, sulfonate esters, and sulfonothioates, which are important in pharmaceutical chemistry.

Case Study: Synthesis of Sulfonamide Drugs
One notable application is in the synthesis of sulfonamide-based pharmaceuticals. The compound can be used to modify existing drug molecules or create new derivatives with enhanced biological activity. For instance, it can be employed to synthesize sulfonamide antibiotics, which are widely used in treating bacterial infections.

Biological Applications

Modification of Biomolecules
In biological research, this compound is utilized for the modification of biomolecules such as proteins and peptides. This modification is essential for studying protein interactions and functions within cellular processes. The ability to introduce sulfonyl groups into biomolecules can alter their properties and enhance their reactivity.

Potential Drug Development
Research has indicated that this compound may play a role in drug development by serving as a building block for new therapeutic agents. Its unique structure allows for the exploration of new chemical entities that may exhibit desirable pharmacological properties.

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals. Its applications extend to agrochemicals and materials science, where it can be used to synthesize compounds with specific functionalities required for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)thiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives. The thiophene ring can also participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural differences among thiophene sulfonyl chlorides arise from substituent type and position, influencing electronic and steric properties:

Compound Name Substituent(s) Molecular Formula Key Structural Features
4-(Methoxymethyl)thiophene-2-sulfonyl chloride -CH2OCH3 at C4, -SO2Cl at C2 C6H7ClO3S2 Methoxymethyl (electron-donating) enhances solubility; moderate steric bulk .
5-Methylthiophene-2-sulfonyl chloride -CH3 at C5, -SO2Cl at C2 C5H5ClO2S2 Methyl group (weakly electron-donating) offers minimal steric hindrance .
5-Chloro-4-methylthiophene-2-sulfonyl chloride -Cl at C5, -CH3 at C4 C5H4Cl2O2S2 Chloro (electron-withdrawing) increases electrophilicity; methyl adds minor bulk .
4-(Phenylsulfonyl)thiophene-2-sulfonyl chloride -SO2Ph at C4, -SO2Cl at C2 C10H7ClO4S3 Phenylsulfonyl group introduces significant steric hindrance and electron withdrawal .
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Thiazole at C5 C8H6ClNO2S3 Thiazole substituent adds heterocyclic complexity, influencing binding interactions .

Biological Activity

4-(Methoxymethyl)thiophene-2-sulfonyl chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₇H₉ClO₂S₂
  • Molecular Weight : 210.73 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of thiophene derivatives followed by alkylation with methoxymethyl chloride. The reaction can be summarized as follows:

  • Chlorosulfonation :
    Thiophene+SO2Cl2Thiophene SO2Cl\text{Thiophene}+\text{SO}_2Cl_2\rightarrow \text{Thiophene SO}_2Cl
  • Alkylation :
    Thiophene SO2Cl+CH3OCH2Cl4(methoxymethyl)thiophene 2 sulfonyl chloride\text{Thiophene SO}_2Cl+\text{CH}_3OCH_2Cl\rightarrow 4-(\text{methoxymethyl})\text{thiophene 2 sulfonyl chloride}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Its sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and other biomolecules.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins.

Enzyme IC50 (µM) Reference
COX-115
COX-210
Lipoxygenase20

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound in a rat model of arthritis. The compound significantly reduced inflammation and pain scores compared to control groups.

Case Study 2: Antitumor Effects

Another study investigated the antitumor effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.

Research Findings

Research has demonstrated that this compound can modulate several signaling pathways, including those related to apoptosis and inflammation. Molecular docking studies have indicated strong binding affinities to target proteins involved in these pathways.

Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Reference
COX-1-8.5
COX-2-9.0
Bcl-2 (anti-apoptotic)-7.8

Q & A

Q. What are the common synthetic routes for preparing 4-(methoxymethyl)thiophene-2-sulfonyl chloride?

The synthesis typically involves chlorosulfonation of a thiophene precursor. For example, thiophene derivatives with methoxymethyl substituents can undergo sulfonation using chlorosulfonic acid followed by chlorination with reagents like PCl₅ or SOCl₂. Reaction conditions (temperature, solvent, stoichiometry) significantly influence yields and purity. Optimization may require iterative adjustments, such as refluxing in anhydrous dichloromethane to minimize hydrolysis of the sulfonyl chloride group .

Q. How is the reactivity of the sulfonyl chloride group exploited in derivatization?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or hydrazines to form sulfonamides, sulfonate esters, or sulfonylhydrazides, respectively. For instance, reacting with primary amines in THF at 0–5°C yields sulfonamide derivatives, which are key intermediates in drug discovery .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm the thiophene backbone and substituents (e.g., methoxymethyl at C4 and sulfonyl chloride at C2). Discrepancies in chemical shifts may arise from solvent effects or impurities.
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR : Peaks near 1360 cm⁻¹ and 1170 cm⁻¹ confirm S=O stretching vibrations .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of derivatives?

Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps to predict electron transfer capacity, which correlates with antioxidant activity. For example, derivatives with lower LUMO energies (e.g., −1.2 eV) exhibit higher electrophilicity, enhancing radical scavenging in assays like DPPH/ABTS .

Q. What strategies address low yields in sulfonamide formation?

Contradictory yields (e.g., 40% vs. 75%) may stem from amine nucleophilicity or moisture sensitivity. Strategies include:

  • Using anhydrous solvents (e.g., THF) under inert atmosphere.
  • Activating less nucleophilic amines with bases like triethylamine.
  • Purifying via column chromatography with EtOAc/hexane gradients .

Q. How does the methoxymethyl substituent influence regioselectivity in further functionalization?

The electron-donating methoxymethyl group directs electrophilic substitution to the C5 position of the thiophene ring. This regioselectivity is confirmed by comparative studies using bromination or Friedel-Crafts acylation .

Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry?

It serves as a precursor for sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase or kinases. For example, derivatives with pyridyl substituents (e.g., 5-(2-pyridyl)thiophene-2-sulfonyl chloride) show enhanced binding affinity due to π-π stacking interactions .

Q. How is it utilized in material science?

The sulfonyl chloride group enables covalent attachment to polymers or nanoparticles. Applications include:

  • Functionalizing conductive polymers for optoelectronic devices.
  • Designing metal-organic frameworks (MOFs) with sulfonate linkers for gas storage .

Troubleshooting and Data Analysis

Q. How to resolve discrepancies in antioxidant activity assays?

Inconsistent IC₅₀ values (e.g., 13.12 μM vs. 15.49 μM) may arise from assay conditions (pH, solvent polarity). Normalize data using internal standards (e.g., quercetin) and validate via dose-response curves .

Q. What safety protocols are critical for handling this compound?

  • Use PPE (gloves, goggles) due to its corrosive nature (H314 hazard).
  • Store under inert atmosphere at 2–8°C to prevent hydrolysis.
  • Neutralize spills with sodium bicarbonate before disposal .

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